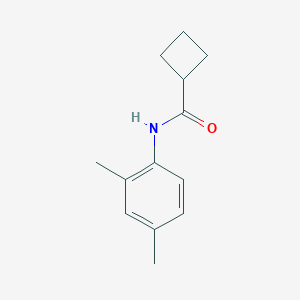

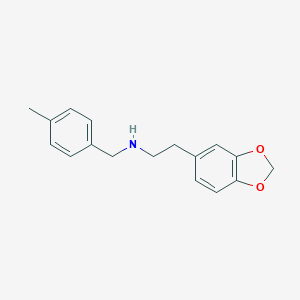

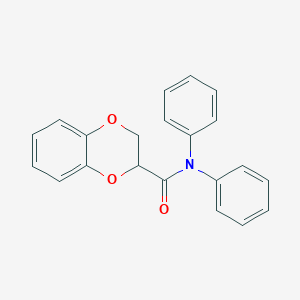

![molecular formula C20H14ClFN2O2 B259002 N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water balance in epithelial tissues, including the lungs, pancreas, and intestines. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Mecanismo De Acción

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide inhibits CFTR function by binding to a specific site on the CFTR protein, known as the cytosolic regulatory domain (R domain). The R domain is a large intracellular region of CFTR that plays a crucial role in regulating CFTR channel activity. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide binding to the R domain prevents the activation of CFTR by cAMP and other signaling molecules, leading to a decrease in chloride ion transport across epithelial cells.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to inhibit CFTR function in various epithelial tissues, including airway epithelia, pancreatic ducts, and intestinal cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to decrease airway surface liquid volume, reduce mucus secretion, and improve ciliary beat frequency in CF airway epithelial cells. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been shown to improve pancreatic ductal fluid secretion and reduce intestinal fluid secretion in CF animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is a highly specific and potent inhibitor of CFTR function, making it a valuable tool compound for studying CFTR physiology and pathophysiology. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has some limitations as a tool compound, including its potential off-target effects and its inability to fully restore CFTR function in CF cells.

Direcciones Futuras

There are several future directions for N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide research. One direction is to further optimize the synthesis method and improve the pharmacokinetic and pharmacodynamic properties of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide to enhance its therapeutic potential for CF and other diseases. Another direction is to investigate the potential of N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide as a tool compound for studying other ion channels and transporters that are involved in epithelial ion transport. Finally, N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide could be used in combination with other CFTR modulators to develop personalized therapies for CF patients with different CFTR mutations.

Métodos De Síntesis

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form N-(4-chlorophenyl)-2-fluorobenzamide, which is then reacted with ammonium acetate to form N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide. The synthesis method has been optimized and improved by several research groups, and N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide is now commercially available from various chemical suppliers.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been extensively studied in vitro and in vivo as a tool compound to investigate the physiological and pathophysiological roles of CFTR. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been used to study the regulation of CFTR by various signaling pathways, including cAMP, Ca2+, and protein kinase C (PKC). N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has also been used to study the functional consequences of CFTR mutations that cause CF, such as the ΔF508 mutation, which is the most common CF-causing mutation. N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide has been shown to rescue ΔF508-CFTR function in vitro and in vivo, and is currently being evaluated in clinical trials as a potential therapeutic agent for CF.

Propiedades

Nombre del producto |

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide |

|---|---|

Fórmula molecular |

C20H14ClFN2O2 |

Peso molecular |

368.8 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide |

InChI |

InChI=1S/C20H14ClFN2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25) |

Clave InChI |

UVWCFAUGUUADDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

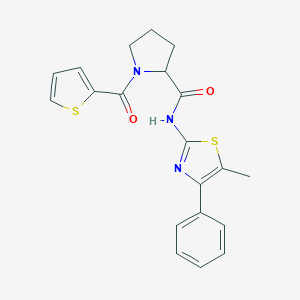

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

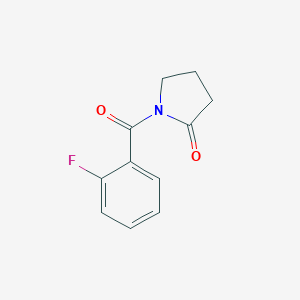

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)

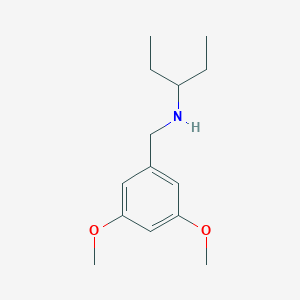

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B258945.png)